2-tert-butyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-tert-butyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the azetidine ring and the subsequent attachment of the benzodiazole moiety. Common reagents used in these reactions include tert-butyl bromide, 6-methylpyrazine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the complex reaction intermediates and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with the nucleophile .
Scientific Research Applications
2-tert-butyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Known for its metal complexation properties.
tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methylcarbamate: Used in various synthetic applications.
2,2’-Methylenebis(6-tert-butyl-p-cresol): Commonly used as an antioxidant.
Uniqueness
2-tert-butyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole stands out due to its unique combination of the azetidine and benzodiazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23N5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-tert-butyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]benzimidazole |
InChI |
InChI=1S/C19H23N5/c1-13-9-20-10-17(21-13)23-11-14(12-23)24-16-8-6-5-7-15(16)22-18(24)19(2,3)4/h5-10,14H,11-12H2,1-4H3 |
InChI Key |
KNTXOVLMIGXJJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C |
Origin of Product |
United States |
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